molecular formula C9H8BrClO3 B2530508 Methyl 5-bromo-2-chloro-4-methoxybenzoate CAS No. 1821493-72-4

Methyl 5-bromo-2-chloro-4-methoxybenzoate

Cat. No.: B2530508
CAS No.: 1821493-72-4
M. Wt: 279.51
InChI Key: IOOKUICTJWOOOK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloro-4-methoxybenzoate is an organic compound with the molecular formula C₉H₈BrClO₃. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methoxy groups. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Scientific Research Applications

Methyl 5-bromo-2-chloro-4-methoxybenzoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-chloro-4-methoxybenzoate can be synthesized through a multi-step process involving the bromination and chlorination of methoxybenzoic acid derivatives. The typical synthetic route involves:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Simpler benzoic acid derivatives.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-chloro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit or activate certain biological pathways, leading to its observed effects .

Comparison with Similar Compounds

  • Methyl 5-bromo-4-chloro-2-methoxybenzoate
  • Methyl 2-bromo-5-chlorobenzoate
  • Methyl 5-chloro-2-methoxybenzoate

Comparison: Methyl 5-bromo-2-chloro-4-methoxybenzoate is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 5-bromo-2-chloro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOKUICTJWOOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 5-bromo-2-chloro-4-hydroxybenzoate (Preparation 51, 2.5 g, 9.42 mmol) and lithium hydroxide monohydrate (395 mg, 9.42 mmol) in THF (10 mL) was stirred at room temperature for 10 minutes. Dimethyl sulphate (0.45 mL, 4.71 mmol) was added dropwise and left to stir at room temperature for 45 minutes before heating to 75° C. for 3 hours. Additional dimethyl sulphate (0.45 mL, 4.71 mmol) was added dropwise and the reaction stirred at 75° C. for 16 hours. The reaction was cooled to room temperature, diluted with EtOAc (20 mL), washed with brine (30 mL), dried over magnesium sulphate and concentrated in vacuo. The residue was purified by silica gel column chromatography eluting from 5-10% EtOAc in heptanes to afford the title compound as a white solid (1.70 g, 65%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
395 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
65%

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